

Commercial Availability and Technical Guide for 2-Cyano-4-methoxyphenylboronic acid

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Compound of Interest

Compound Name: 2-Cyano-4-methoxyphenylboronic Acid
Cat. No.: B580527

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For researchers and professionals in drug development, securing a reliable supply of specialized reagents is paramount. This guide provides an in-depth overview of the commercial availability of **2-Cyano-4-methoxyphenylboronic acid** (CAS No. 1256345-67-1), a key building block in medicinal chemistry and organic synthesis. This document outlines key suppliers, their product specifications, and a detailed experimental protocol for a typical application.

Supplier Landscape

A survey of chemical suppliers reveals several sources for **2-Cyano-4-methoxyphenylboronic acid**, with variations in purity, available quantities, and pricing. The following table summarizes the offerings from prominent suppliers to facilitate procurement decisions.

Supplier	Purity	Available Quantities	Price (USD/g)
CymitQuimica	95%	100 mg, 250 mg, 1 g, 5 g, 25 g	~\$66.15/g (for 1g)
BLDpharm	97%	Inquire for bulk	Inquire for price
Aladdin Scientific	min 98%	100 mg	\$499.90/g

Note: Prices are subject to change and may vary based on the quantity ordered. It is recommended to contact the suppliers directly for the most current pricing and availability.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

2-Cyano-4-methoxyphenylboronic acid is frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds. What follows is a representative experimental protocol for the coupling of an aryl halide with **2-Cyano-4-methoxyphenylboronic acid**.

Materials:

- **2-Cyano-4-methoxyphenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
- Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and workup reagents

Procedure:

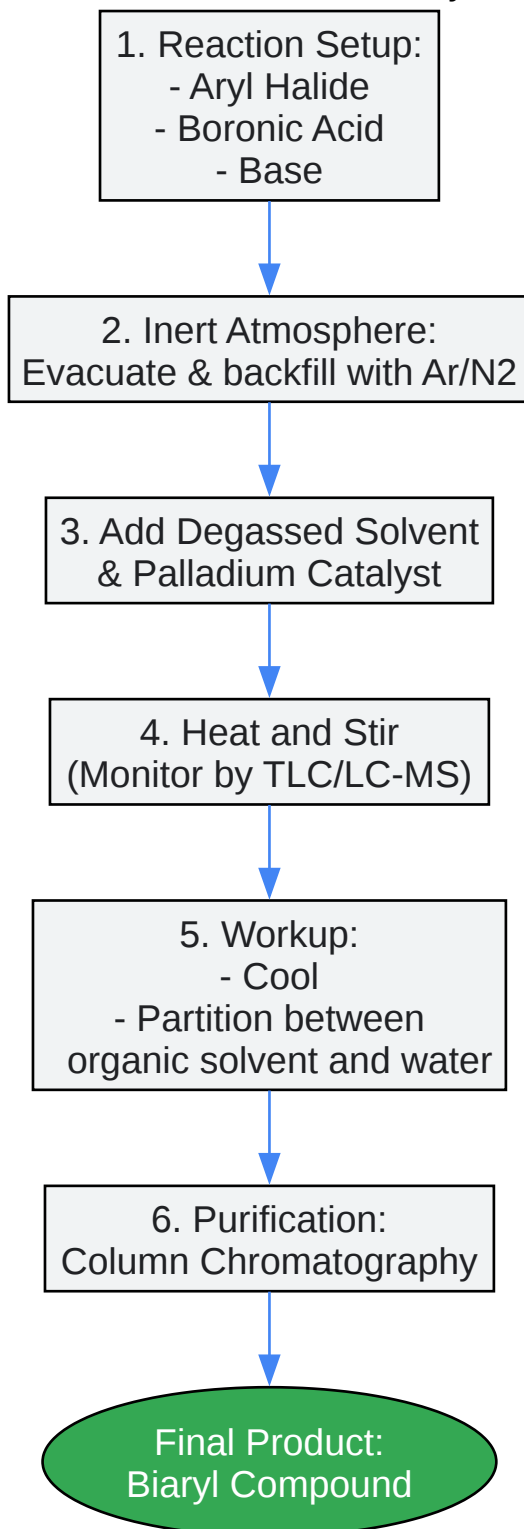
- **Reaction Setup:** To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), **2-Cyano-4-methoxyphenylboronic acid** (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
- **Inert Atmosphere:** The flask is evacuated and backfilled with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
- **Solvent and Catalyst Addition:** Add the degassed solvent (5-10 mL) to the flask, followed by the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

- **Reaction:** The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the appropriate time (2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- **Purification:** The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired biaryl product.

Visualizing the Workflow and a Key Signaling Pathway

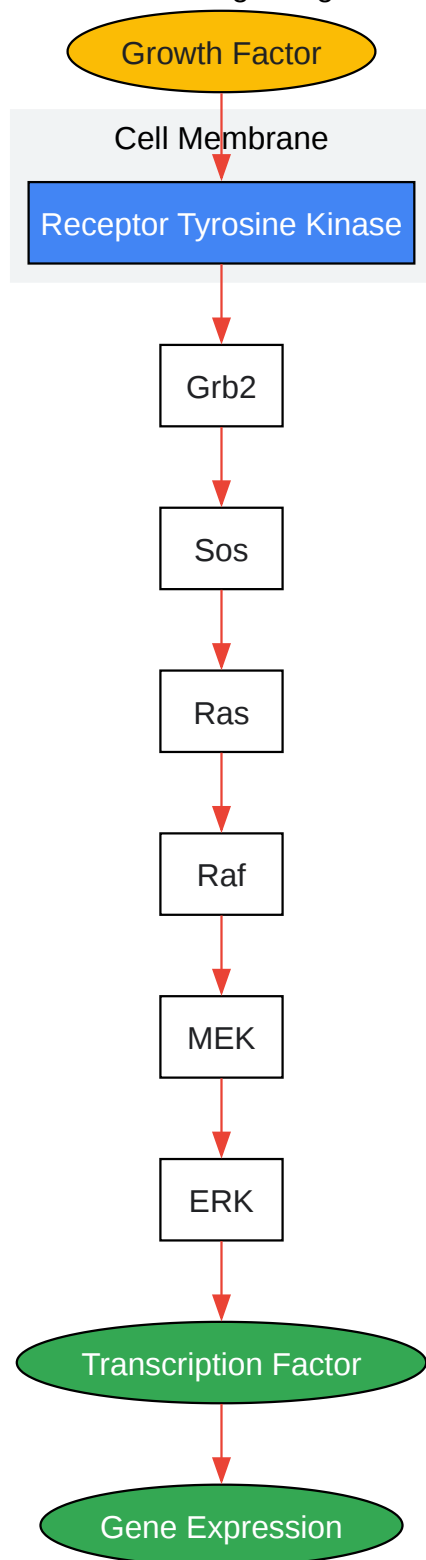
To better illustrate the experimental process and a relevant biological context, the following diagrams are provided.

Experimental Workflow for Suzuki-Miyaura Coupling

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Suzuki-Miyaura Coupling Experimental Workflow

Generic Kinase Signaling Pathway

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A simplified kinase signaling pathway often targeted in drug discovery.

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